Aberrant Tau Ligand 1 Enables Selective Degradation of Pathogenic Tau While Sparing Wild-Type Tau
The PROTAC QC-01-175, which incorporates aberrant tau ligand 1 as its tau-binding warhead, demonstrated preferential clearance of tau in frontotemporal dementia (FTD) patient-derived neuronal cell models, with minimal effect on tau from neurons of healthy controls [1]. This contrasts with conventional tau ligands such as T807, which bind tau aggregates with nanomolar affinity (Kd = 14.6 nM) but do not induce degradation [2].
| Evidence Dimension | Functional selectivity: effect on tau levels in disease vs. healthy neurons |
|---|---|
| Target Compound Data | Aberrant tau ligand 1 (as QC-01-175 warhead): Preferential clearance of tau in FTD patient-derived neurons; minimal effect on tau from healthy control neurons |
| Comparator Or Baseline | T807 (flortaucipir): Binds PHF-tau (Kd = 14.6 nM) but does not induce tau degradation |
| Quantified Difference | Qualitative difference in functional outcome: degradation vs. binding-only |
| Conditions | FTD patient-derived neuronal cell models (A152T and P301L mutant tau) vs. healthy control neurons |
Why This Matters
This functional selectivity enables research into disease-relevant tau clearance mechanisms that cannot be studied with imaging-optimized tau ligands.
- [1] Silva MC, et al. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models. eLife. 2019;8:e45457. View Source
- [2] Xia CF, et al. [(18)F]T807, a novel tau positron emission tomography imaging agent for Alzheimer's disease. Alzheimers Dement. 2013;9(6):666-76. View Source
